4'-oxomacrophorin D
Description
4′-Oxomacrophorin D is a bioactive meroterpenoid characterized by a drimane-type sesquiterpene fused to an epoxyquinol-derived cyclohexenedione moiety . Initially isolated from the ascomycete Eupenicillium crustaceum, it exhibits notable immunomodulatory properties, distinguishing it from earlier macrophorin derivatives . Its biosynthesis involves the mac gene cluster, particularly the membrane-bound cyclase MacJ, which catalyzes the cyclization of a linear farnesyl chain into the drimane scaffold . Structural elucidation via NMR and X-ray crystallography confirmed its cyclohexenedione core, contrasting with the cyclohexenone rings of classical macrophorins like macrophorin A .
Properties
Molecular Formula |
C28H38O8 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(3S)-5-[[(1S,6R)-6-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C28H38O8/c1-16-7-8-19-25(2,3)9-6-10-27(19,5)18(16)12-28-20(29)11-17(23(33)24(28)36-28)15-35-22(32)14-26(4,34)13-21(30)31/h11,18-19,24,34H,1,6-10,12-15H2,2-5H3,(H,30,31)/t18-,19-,24+,26-,27+,28-/m0/s1 |
InChI Key |
TZHODXJMZGQSQM-PWMRZZKKSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@]34[C@H](O3)C(=O)C(=CC4=O)COC(=O)C[C@](C)(CC(=O)O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC34C(O3)C(=O)C(=CC4=O)COC(=O)CC(C)(CC(=O)O)O)C)C |
Synonyms |
4'-oxomacrophorin D |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: 4′-Oxomacrophorin D and its analogs (e.g., 4′-oxomacrophorin A, E) feature a cyclohexenedione ring, whereas classical macrophorins (e.g., macrophorin A) retain a cyclohexenone .
- Oxidation and Functionalization: The 4′-oxo group is conserved across oxomacrophorins, while additional modifications like epoxy (in Hymenopsis sp. analog) or malonate esters (4′-oxomacrophorin E) influence solubility and bioactivity .
- Drimane Scaffold : All compounds derive from a drimane sesquiterpene, but linear precursors (e.g., yanuthones) accumulate in ΔmacJ mutants, highlighting MacJ’s role in cyclization .
Bioactivity Comparison
Insights :
- Immunomodulation: Unique to 4′-oxomacrophorin D, likely due to its cyclohexenedione and hydroxylation pattern .
- Antimicrobial Activity: Epoxy and hydroxy groups in the Hymenopsis analog enhance antibacterial potency .
- Structural-Activity Relationship : Cyclized drimane units (dependent on MacJ) are critical for bioactivity; linear analogs (e.g., yanuthones) show diminished effects .
Production Yields Under Genetic Modulation
| Strain/Modification | Macrophorin A Yield | 4′-Oxomacrophorin D Yield | Reference |
|---|---|---|---|
| Wild-type | Low | Undetectable | |
| macR:OE | 100% (baseline) | 100% (baseline) | |
| CRISPRa pAMA18.4 | 15% | 13% | |
| ΔmacJ | Absent | Absent |
Note: Overexpression of macR or CRISPR activation enhances production, but yields vary due to post-transcriptional regulation .
Q & A
Q. How is 4’-oxomacrophorin D typically isolated and identified in natural product research?
Isolation involves liquid chromatography-mass spectrometry (LC-MS) with alternating positive/negative polarity modes (scan range: m/z 80–1600 Da), coupled with UV-VIS detection at 220, 354, and 700 nm. The compound is identified via pseudo-molecular ion [M+H]+ matching and retention time consistency across chromatograms. Normalization to internal standards (e.g., DDM) ensures quantitative accuracy .
Q. What spectroscopic methods are employed for structural elucidation of 4’-oxomacrophorin D?
High-resolution Orbitrap MS and UV-VIS absorption profiling are primary tools. Key ions (e.g., [M+H]+) are cross-validated using retention time alignment across detection channels (LC-MS and UV-VIS). The 700 nm UV-VIS channel is prioritized for optimal signal-to-noise ratios in complex matrices .
Q. How do researchers ensure accuracy in chromatographic data for 4’-oxomacrophorin D analysis?
Methodological rigor includes:
- Internal standardization (e.g., DDM) for ion count normalization.
- Manual integration of summed spectra using algorithms like Genesis in Xcalibur 2.2.
- Triangulation of retention times across LC-MS and UV-VIS datasets, despite minor discrepancies caused by detector configurations .
Advanced Research Questions
Q. What strategies optimize LC-MS parameters for detecting 4’-oxomacrophorin D in complex biological samples?
Optimization involves:
- Alternating polarity modes to capture diverse ionizable fragments.
- Column selection (e.g., C18 for hydrophobicity) and gradient elution tailored to retention behavior.
- Signal enhancement via in-line UV-VIS detectors at 700 nm to reduce background noise .
Q. How can contradictions between UV-VIS and MS data for 4’-oxomacrophorin D be resolved?
Discrepancies in retention times or signal intensities require:
- Re-analysis of raw data using software tools (e.g., Xcalibur) to confirm peak alignment.
- Cross-referencing with synthetic standards or biosynthetic intermediates (e.g., macrophorin A/D).
- Statistical validation (e.g., t-tests) to assess reproducibility across replicates .
Q. What challenges arise in synthesizing 4’-oxomacrophorin D analogues for structure-activity studies?
Key challenges include:
Q. How should experimental designs be structured to study the biosynthesis of 4’-oxomacrophorin D?
Design considerations:
Q. What statistical methods validate bioactivity data for 4’-oxomacrophorin D in pharmacological studies?
Robust validation requires:
- Dose-response curves with error bars (standard deviation) for IC50 determination.
- ANOVA to compare bioactivity across compound derivatives.
- Meta-analysis of literature data on related drimane-epoxyquinols to contextualize findings .
Methodological Best Practices
- Literature Integration : Use class-based searches (e.g., organophosphates, drimane hybrids) to extrapolate data when direct studies on 4’-oxomacrophorin D are limited .
- Data Presentation : Prioritize clarity in figures; avoid overcrowding with chemical structures or jargon. Use color-coding for chromatograms and statistical plots .
- Reproducibility : Document raw data in appendices, with processed data (e.g., normalized ion counts) in the main text. Adhere to FAIR principles for metadata .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
